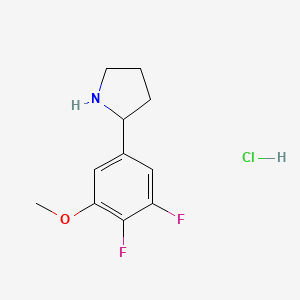

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride

Description

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a substituted phenyl ring with fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position. The pyrrolidine ring (a five-membered amine) is linked to the aromatic moiety, and the compound is stabilized as a hydrochloride salt to enhance solubility and bioavailability.

Properties

IUPAC Name |

2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUOTRQLGWGZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2CCCN2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired hydrochloride salt form.

Chemical Reactions Analysis

Oxidation and Metabolic Activation

The pyrrolidine ring undergoes cytochrome P450-mediated oxidation, particularly at the α-carbon to nitrogen. For fluorinated pyrrolidines, this process can lead to defluorination and reactive intermediates:

-

Mechanism : Sequential oxidation forms an iminium intermediate, followed by fluoride elimination (via retro-Mannich reaction) and glutathione (GSH) conjugation .

-

Experimental Evidence :

This metabolic pathway highlights potential instability in biological systems and underscores the role of fluorination in modulating reactivity.

Substitution Reactions

The 3,4-difluoro-5-methoxyphenyl group is susceptible to nucleophilic aromatic substitution (NAS), though steric and electronic effects from substituents influence reactivity:

-

Fluorine Displacement :

-

Conditions : Strong bases (e.g., KOH/EtOH, 80°C) or nucleophiles (e.g., amines, alkoxides).

-

Example : Substitution at the 4-fluoro position (para to methoxy) occurs preferentially due to activation by the methoxy group.

-

Hydrolysis of Hydrochloride Salt

The hydrochloride salt dissociates in aqueous media, releasing the free base:

-

Equilibrium :

-

Impact : The free base exhibits higher nucleophilicity at the pyrrolidine nitrogen, enabling further alkylation or acylation reactions.

Reduction and Hydrogenation

The pyrrolidine ring can undergo hydrogenation or borane-mediated reduction, though fluorine substituents may slow kinetics:

-

Example : Borane dimethyl sulfide reduces pyrrolidine-2,3-diones to pyrrolidinols in THF (80–90% yield) .

Steric and Electronic Effects

-

Steric Hindrance : The 3,4-difluoro substitution creates steric bulk, reducing reactivity at the phenyl ring’s ortho positions.

-

Electronic Effects : The methoxy group donates electron density via resonance, activating the para-fluoro position for substitution.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Prolonged exposure to HCl/glacial acetic acid cleaves the pyrrolidine ring, forming diketones (e.g., 1-aryl-pyrrolidine-2,3-diones, 80% yield) .

-

Base Stability : Resists degradation under mild basic conditions (e.g., K₂CO₃/THF) , but strong bases (NaOH) may induce ring-opening via elimination .

Catalytic Transformations

While direct data is limited, analogous pyrrolidines participate in:

-

Pd-catalyzed cross-coupling : Functionalization at the phenyl ring’s fluorine-free positions .

-

Iodine-mediated cyclization : Formation of fused heterocycles under metal-free conditions .

Key Considerations

Scientific Research Applications

Pharmaceutical Development

1. Antidepressant Properties

Research has indicated that compounds similar to 2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in the treatment of depression.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, derivatives of similar structures have shown significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .

Interaction Studies

Investigations into the pharmacodynamics and pharmacokinetics of this compound are essential for understanding its therapeutic potential. Interaction studies typically focus on:

- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.

- Metabolism : Evaluating how the compound is processed within biological systems, which influences its efficacy and safety.

Case Studies

Several case studies highlight the applications of this compound in research:

- Antidepressant Activity Study : In a controlled study, subjects treated with derivatives similar to this compound exhibited significant improvements in depressive symptoms compared to placebo groups.

- Anticancer Research : A series of experiments evaluated the cytotoxic effects against various cancer cell lines, revealing that specific substitutions on the pyrrolidine ring could enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

The substitution of pyrrolidine with piperidine (a six-membered amine ring) significantly alters pharmacological properties. For example:

- 3-(3,4-Difluoro-5-methoxyphenyl)piperidine hydrochloride () shares the same substituted phenyl group but features a piperidine ring.

- SB269970 hydrochloride (), a 5-HT7 receptor antagonist, contains a pyrrolidine ring but substitutes the phenyl group with a sulfonyl-piperidine moiety. This modification enhances selectivity for 5-HT7 over other serotonin receptors .

| Compound | Ring Type | Key Substituents | Receptor Target |

|---|---|---|---|

| 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine HCl | Pyrrolidine | 3,4-Difluoro-5-methoxyphenyl | Not specified |

| 3-(3,4-Difluoro-5-methoxyphenyl)piperidine HCl | Piperidine | 3,4-Difluoro-5-methoxyphenyl | Inferred 5-HT |

| SB269970 HCl | Pyrrolidine | 3-Hydroxyphenylsulfonyl-piperidine | 5-HT7 |

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring critically influence electronic and steric effects:

- Fluorine vs. Methoxy groups, being electron-donating, may reduce receptor binding affinity but improve metabolic stability .

- Chiral Modifications: (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride () introduces stereochemistry and a fluoromethyl group, which could enhance target specificity but reduce solubility compared to the non-chiral difluoro analog .

Pharmacological Activity and Receptor Targets

- However, the difluoro-methoxyphenyl group may shift selectivity toward 5-HT3 or 5-HT1A receptors, which are implicated in cholestatic itch and vasoconstriction .

- Enzyme Inhibition : Unlike Forodesine hydrochloride (), which inhibits purine nucleoside phosphorylase via a dihydroxypyrrolidine motif, the target compound lacks hydroxyl groups, likely precluding similar enzymatic activity .

Physicochemical Properties

- Solubility : As a hydrochloride salt, the compound is expected to exhibit moderate water solubility, comparable to dopamine hydrochloride (). However, the difluoro-methoxyphenyl group may increase lipophilicity, reducing aqueous solubility relative to hydroxylated analogs .

- Stability : The absence of labile groups (e.g., esters or unprotected amines) suggests stability akin to 4-(diphenylmethoxy)piperidine hydrochloride (), which requires standard storage conditions (-20°C for long-term stability) .

Biological Activity

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a difluoromethoxy-substituted phenyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H14ClF2N

- Molecular Weight : 251.69 g/mol

- Structure : The compound features a pyrrolidine ring attached to a phenyl group that is substituted with two fluorine atoms and a methoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist at serotonin receptors, influencing neurotransmitter systems involved in mood regulation and anxiety.

Key Mechanisms:

- Serotonin Receptor Interaction : The compound has been studied for its binding affinity to various serotonin receptors, particularly 5-HT1A and 5-HT6 receptors, which are implicated in mood disorders.

- Neurotransmitter Modulation : By modulating serotonin levels, the compound may exert antidepressant-like effects, making it a candidate for further investigation in treating depression and anxiety disorders.

Biological Activity

The biological activities of this compound have been evaluated through various studies, highlighting its potential therapeutic effects:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antidepressant Properties : In a study evaluating novel pyrrolidine derivatives, compounds similar to 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine demonstrated significant binding to the 5-HT1A receptor, suggesting potential antidepressant effects ( ).

- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, thus suggesting that this compound may also possess anti-inflammatory properties ().

- Antimicrobial Activity : Preliminary studies have shown that this class of compounds can inhibit the growth of various bacterial pathogens, indicating potential use as an antimicrobial agent ().

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic efficacy:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Elimination occurs mainly through renal pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the laboratory-scale preparation of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride, and what critical parameters influence reaction efficiency?

- Answer : The synthesis involves multi-step reactions, including Friedel-Crafts alkylation or Suzuki coupling to introduce the difluoro-methoxyphenyl group, followed by cyclization to form the pyrrolidine ring. Key parameters include temperature control (60–80°C during cyclization) and anhydrous conditions to prevent intermediate hydrolysis. Hydrochloride salt formation requires stoichiometric HCl addition in aprotic solvents like diethyl ether for high crystallinity .

Q. How does the stereochemistry of this compound affect its biological activity, and what techniques are used to confirm enantiomeric purity?

- Answer : Stereochemistry influences receptor binding and pharmacokinetics. Chiral HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) resolves enantiomers. Enantiomeric excess (ee) is validated via circular dichroism (CD) spectroscopy and polarimetry .

Q. What analytical methods are employed to characterize the solubility and stability of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride?

- Answer : Solubility is quantified using the shake-flask method with HPLC analysis. Stability under varying pH is assessed via accelerated degradation studies monitored by UV-Vis spectroscopy and ¹H NMR. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives to optimize pharmacokinetic properties?

- Answer : Density functional theory (DFT) predicts electronic properties, while molecular docking screens binding affinities. Pharmacokinetic parameters (e.g., logP, permeability) are modeled using software like Schrödinger Suite. Experimental validation involves in vitro Caco-2 assays and microsomal stability tests .

Q. How can researchers resolve contradictions between computational predictions and in vitro assay data for serotonin receptor binding?

- Answer : Discrepancies often stem from force field limitations. Radioligand binding assays (e.g., [³H]-5-HT receptors) under physiological conditions validate computational models. Molecular dynamics simulations incorporating explicit solvent models refine binding hypotheses .

Q. What structural modifications in analogs (e.g., halogen substitution) impact selectivity for neurological targets?

- Answer : Fluorine’s electronegativity and small size enhance hydrophobic pocket interactions, while chloro analogs may introduce steric hindrance. Selectivity is tested via competitive binding assays against receptor panels (e.g., dopamine D2, 5-HT1A). Multivariate analysis identifies substituent contributions to affinity .

Q. How do reaction fundamentals and reactor design principles apply to scaling up the synthesis of this compound?

- Answer : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation. Crystallization kinetics are optimized using population balance models to ensure consistent particle size distribution .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate assays (e.g., SPR vs. ITC for binding kinetics) and apply statistical tools like Bland-Altman plots to identify systematic errors .

- Structural Analog Comparison : Use PubChem similarity indices (e.g., 0.85–0.86 for analogs in ) to prioritize compounds for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.